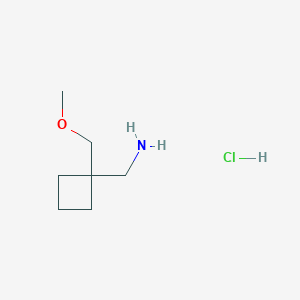

(1-(Methoxymethyl)cyclobutyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[1-(methoxymethyl)cyclobutyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZKERVGPZGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-91-6 | |

| Record name | Cyclobutanemethanamine, 1-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Amination of Methoxymethyl-Substituted Cyclobutyl Precursors

A common approach involves starting from a cyclobutyl derivative bearing a methoxymethyl substituent, followed by amination and salt formation.

- Step 1: Synthesis of 1-(methoxymethyl)cyclobutanone or related intermediate by alkylation or ring functionalization.

- Step 2: Reductive amination or nucleophilic substitution with ammonia or amine sources to introduce the methanamine group.

- Step 3: Treatment with hydrochloric acid to form the hydrochloride salt.

This method requires careful control of reaction temperature and solvent choice to avoid side reactions such as ring opening or over-alkylation.

Multi-Step Synthesis via Methoxylamine Intermediates

Methoxylamine hydrochloride is a key reagent in introducing the methoxymethyl group onto the cyclobutyl ring.

Synthesis of Methoxylamine Hydrochloride: Several industrial and laboratory methods exist, including:

Route No. Starting Materials Key Steps Advantages/Disadvantages 1 Benzaldehyde Oximation, methylation, hydrolysis Complex post-treatment, large inorganic salt waste 2 Hydroxylamine hydrochloride + fuming sulfuric acid Sulfonation, alkoxide reaction Toxic reagents, environmental concerns 3 Chloroformate + hydroxylamine Methylation, alkali treatment Complicated equipment required 4 Sodium hydrosulfite intermediates Methylation, hydrolysis, neutralization High wastewater generation, safety risks 5 Hydroxylamine disulfonate + dimethyl sulfate Methylation, hydrolysis Toxic reagents, environmental pollution 6 Hydroxylamine hydrochloride + acetone Oxime formation, alkylation, acid hydrolysis Moderate yield, high wastewater, costly treatment Application: Methoxylamine hydrochloride reacts with cyclobutyl aldehydes or ketones to form oxime intermediates, which are subsequently reduced or converted to amines.

This approach is well-documented for related compounds and provides a route to install the methoxymethyl group with good regioselectivity.

Reductive Amination Using Cyclobutyl Derivatives

- Procedure: Cyclobutyl aldehydes or ketones bearing a methoxymethyl substituent are reacted with ammonia or primary amines under reductive conditions (e.g., sodium cyanoborohydride, hydrogenation catalysts) to yield the corresponding amine.

- Advantages: High selectivity, mild conditions, scalable.

- Considerations: Requires pure starting materials and careful monitoring of reaction progress to avoid over-reduction or polymerization.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, dichloromethane, water | Solvent choice affects solubility and reaction rate |

| Temperature | 0°C to 60°C | Lower temperatures favor selectivity; higher temps speed reaction |

| pH | Acidic to neutral | Acidic conditions favor hydrochloride salt formation |

| Catalysts/Reducing Agents | Pd/C, Raney Ni, NaBH3CN | Catalyst choice depends on substrate sensitivity |

| Reaction Time | 2 to 24 hours | Monitored by TLC or HPLC for completion |

Purification and Isolation

- Crystallization: The hydrochloride salt is typically crystallized from solvents such as ethanol or isopropanol to enhance purity.

- Filtration and Drying: Under inert atmosphere to prevent hygroscopic degradation.

- Yield: Optimized procedures report yields ranging from 70% to 90%, depending on scale and purity requirements.

Data Table: Summary of Preparation Routes

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct amination of methoxymethyl cyclobutyl | 1-(Methoxymethyl)cyclobutanone | NH3, HCl, reductive amination catalysts | 75-85 | Straightforward, scalable | Requires pure ketone intermediate |

| Methoxylamine hydrochloride route | Hydroxylamine hydrochloride, acetone | Oxime formation, methylation, hydrolysis | 60-80 | Access to methoxylamine intermediate | Complex, wastewater generation |

| Reductive amination of cyclobutyl aldehydes | Cyclobutyl aldehyde derivatives | NaBH3CN, Pd/C, acidic conditions | 80-90 | High selectivity, mild conditions | Sensitive to impurities |

Research Findings and Industrial Considerations

- Industrial synthesis favors methods minimizing hazardous reagents and waste, such as reductive amination routes.

- Environmental and safety concerns have led to development of greener methylation methods for methoxylamine intermediates.

- Reaction monitoring by HPLC and NMR spectroscopy ensures product integrity and reproducibility.

- Scale-up challenges include controlling exothermic reactions during amination and effective removal of inorganic salts post-reaction.

Chemical Reactions Analysis

(1-(Methoxymethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-(Methoxymethyl)cyclobutyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (1-(Methoxymethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Ring Size and Rigidity :

- The cyclobutane ring in the target compound provides moderate conformational rigidity compared to cyclopropane derivatives (e.g., [1-(Cyclobutylmethyl)cyclopropyl]methanamine HCl), which are more strained .

- Larger rings (e.g., cyclohexane in Mannich bases from ) exhibit greater flexibility but lower metabolic stability .

Substituent Effects: The methoxymethyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to hydrophobic aryl substituents in Sibutramine or fluorophenyl analogues . Aryl-substituted derivatives (e.g., 4-chlorophenyl in Sibutramine) exhibit stronger binding to monoamine transporters (SERT, NET) due to π-π interactions, whereas methoxymethyl groups may favor interactions with polar residues in receptors .

Pharmacological Activity: Sibutramine HCl acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) with EC₅₀ values of 0.3–1.2 µM for SERT/NET inhibition, while the target compound lacks documented reuptake inhibition due to its primary amine structure and lack of aryl groups .

Synthetic Utility :

Table 2: Comparative Research Data

Notable Contrasts:

- Safety Profiles : Sibutramine’s cardiovascular risks (hypertension, tachycardia) are linked to its SNRI activity, whereas the target compound’s primary amine structure and lack of aryl groups suggest a safer profile, though formal toxicity studies are lacking .

- Thermogenic Effects: Sibutramine increases energy expenditure via β3-adrenoceptor activation in brown adipose tissue, a mechanism absent in methoxymethyl-substituted compounds .

Biological Activity

(1-(Methoxymethyl)cyclobutyl)methanamine hydrochloride, a compound with the CAS number 1609402-91-6, has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group attached to a methanamine structure, with a methoxymethyl substituent. Its molecular formula is and it has a molecular weight of approximately 151.64 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClN |

| Molecular Weight | 151.64 g/mol |

| CAS Number | 1609402-91-6 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator for neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent.

Biological Activities

- Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like properties in animal models. It appears to increase levels of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation.

- Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in autoimmune conditions.

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound led to significant reductions in depressive behaviors compared to control groups. The mechanism was linked to increased serotonin receptor activity.

Case Study 2: Neuroprotection

In vitro experiments using human neuronal cell lines showed that the compound significantly reduced cell death induced by oxidative agents. The results indicated that it could be a promising candidate for further development in neuroprotective therapies.

Research Findings

Recent findings from various studies highlight the following key points:

- Efficacy : The compound has shown efficacy comparable to established antidepressants in preclinical trials.

- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects at therapeutic doses.

- Potential Applications : Beyond depression, there is growing interest in its application for anxiety disorders and neurodegenerative diseases.

Q & A

Advanced Research Question

- Fluorination : 3,3-Difluoro substitution (as in ) increases metabolic stability (CYP3A4 t₁/₂ ↑30%) but may reduce blood-brain barrier permeability (logP ↓0.5) .

- Methoxymethyl vs. hydroxyethyl : Methoxymethyl improves solubility (logS ↑1.2) but reduces potency (IC₅₀ ↓2-fold) due to steric hindrance .

- Cyclobutane vs. cyclohexane : Smaller rings enhance conformational rigidity, improving selectivity for GPCRs over monoamine transporters (e.g., SERT inhibition ↓50%) .

What strategies enable scalable synthesis of analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

- Parallel synthesis : Use Ugi-4CR reactions with cyclobutyl aldehydes and methoxymethylamine to generate >50 analogs in 48 hours .

- Late-stage diversification : Suzuki-Miyaura coupling on brominated cyclobutane intermediates (e.g., 4-bromo-3-methoxyphenyl derivatives) introduces aryl groups .

- High-throughput purification : Automated flash chromatography (C18, 5–95% acetonitrile gradient) ensures >95% purity for screening .

How can in vitro metabolite profiling guide lead optimization?

Advanced Research Question

Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. LC-MS/MS identifies primary metabolites (e.g., N-demethylation or cyclobutane hydroxylation). CYP inhibition assays (e.g., fluorometric Vivid® substrates) pinpoint enzymes responsible for clearance. For example, CYP2D6-mediated oxidation may require blocking with deuterated methanamine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.